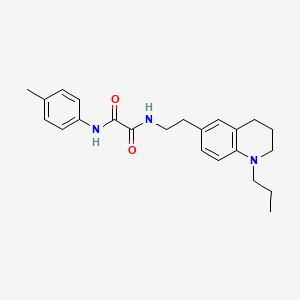

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(4-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-3-14-26-15-4-5-19-16-18(8-11-21(19)26)12-13-24-22(27)23(28)25-20-9-6-17(2)7-10-20/h6-11,16H,3-5,12-15H2,1-2H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNBUWCIIYNYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 1-propyl-1,2,3,4-tetrahydroquinoline moiety, followed by its functionalization to introduce the ethyl group. The final step involves the formation of the oxalamide linkage with p-tolylamine under controlled conditions, such as specific temperatures and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline ring.

Aplicaciones Científicas De Investigación

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide

- 1-(2-Hydroxyethyl)-5-mercapto-1,2,3,4-tetrazole

Uniqueness

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to its specific combination of a quinoline derivative and an oxalamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Actividad Biológica

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The chemical structure of N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H28N2O2 |

| Molecular Weight | 396.48 g/mol |

| CAS Number | 955594-37-3 |

Structural Features

The compound features a tetrahydroquinoline moiety that is known for its diverse pharmacological properties. The oxalamide functional group is significant for its role in biological activity, particularly in receptor interactions and enzyme inhibition.

Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways. The primary mode of action appears to involve binding to specific receptors or enzymes, leading to downstream effects on cellular functions.

Key Biological Targets

- PYR/PYL Family of ABA Receptors : This compound may mimic abscisic acid (ABA), triggering a cascade of biochemical reactions that influence plant responses to stressors such as drought and salinity .

Pharmacological Effects

Studies have demonstrated that N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide exhibits several pharmacological effects:

- Inhibition of Seed Germination : By activating ABA signaling pathways, the compound can inhibit seed germination under stress conditions.

- Drought Resistance : The activation of ABA pathways enhances plant resilience against drought .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:

- A study highlighted the improved bioavailability of tetrahydroquinoline derivatives in treating autoimmune diseases like psoriasis and rheumatoid arthritis . Such findings suggest that structural modifications can enhance therapeutic efficacy.

In Vitro Studies

In vitro assays have shown that compounds similar to N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide possess significant inhibitory activity against specific enzymes involved in disease processes. For example:

- Neuraminidase Inhibition : Related oxalamide derivatives demonstrated potent inhibition against neuraminidase with an IC50 value significantly lower than standard treatments .

Table: Comparative Biological Activity

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide | TBD | TBD |

| ZINC05250774 (Lead Compound) | 0.09 | Neuraminidase |

| GSK2981278 (Control Compound) | 0.10 | Neuraminidase |

Q & A

Q. What are the critical steps in synthesizing N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide?

The synthesis typically involves multi-step reactions, including:

- Heterocyclic core formation : Construction of the tetrahydroquinoline moiety via cyclization reactions under controlled temperature and solvent conditions (e.g., ethanol or DMF).

- Oxalamide coupling : Reaction of the tetrahydroquinoline-derived amine with oxalyl chloride derivatives, followed by coupling with p-toluidine.

- Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include pH control, solvent selection (e.g., dry THF to prevent hydrolysis), and catalyst use (e.g., triethylamine for amidation) .

Q. Which analytical techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650–1700 cm) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Solvent screening : Test solubility in DMSO (common stock solution), followed by dilution in aqueous buffers (PBS, pH 7.4).

- HPLC-based methods : Measure solubility limits using reverse-phase chromatography under physiological conditions .

Advanced Research Questions

Q. What strategies optimize reaction yields during oxalamide coupling?

- Catalyst optimization : Use coupling agents like HATU or EDCI to improve amidation efficiency.

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., oligomerization).

- In situ monitoring : Employ TLC or inline IR to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictory biological activity data be resolved?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm target specificity.

- Off-target screening : Use kinase profiling panels or proteome-wide binding studies to identify unintended interactions.

- Structural analogs : Compare activity with derivatives lacking the tetrahydroquinoline or p-tolyl groups to isolate pharmacophores .

Q. What computational methods predict the compound’s binding affinity?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs).

- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics.

- QSAR modeling : Corrogate substituent effects (e.g., propyl chain length) with activity data from analogs .

Q. How do structural modifications impact metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition.

- Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) to the oxalamide moiety to enhance bioavailability.

- Isotope labeling : Use -labeled compounds to track metabolite formation via LC-MS .

Data Analysis and Validation

Q. What statistical methods are recommended for SAR studies?

- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.

- Cluster analysis : Group compounds by substituent patterns to identify activity trends.

- p-value correction : Use Benjamini-Hochberg adjustments for high-throughput screening data to reduce false positives .

Q. How can researchers address discrepancies in NMR spectra?

- 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- Variable-temperature NMR : Mitigate signal broadening caused by conformational exchange.

- Isotopic labeling : Synthesize - or -enriched analogs for unambiguous assignments .

Methodological Resources

- Synthesis protocols : Refer to multi-step procedures for analogous oxalamides in and .

- Spectroscopic databases : Cross-validate NMR/MS data with PubChem entries (e.g., CID 44024723) .

- Biological assay design : Adapt protocols from and for cytotoxicity and target engagement studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.